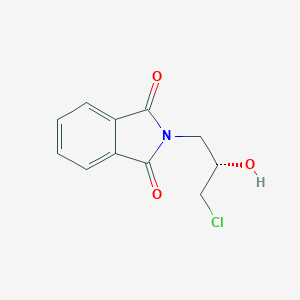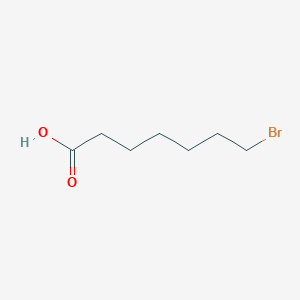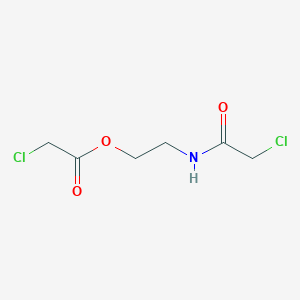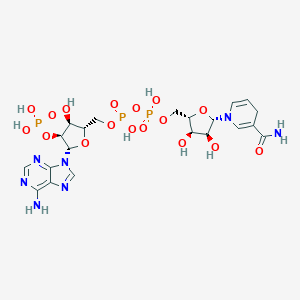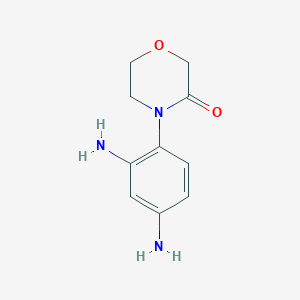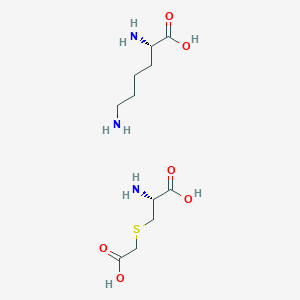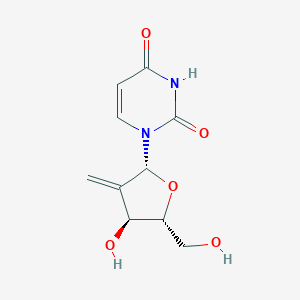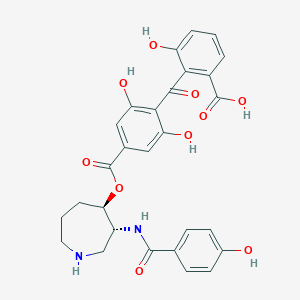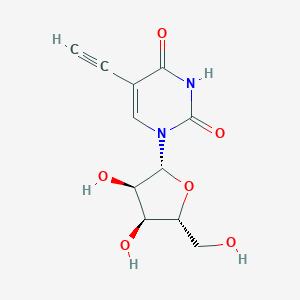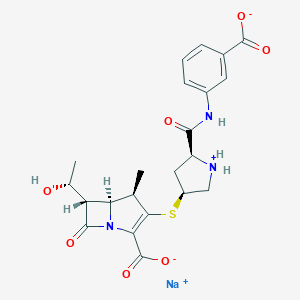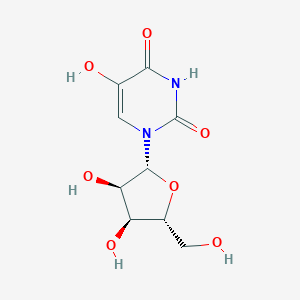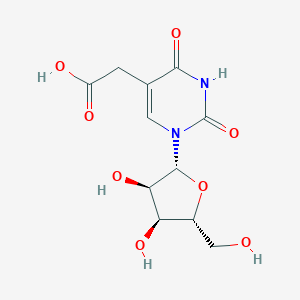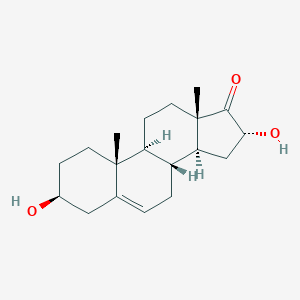![molecular formula C11H16NO4- B057180 (1S,3S,5S)-2-(叔丁氧羰基)-2-氮杂双环[3.1.0]己烷-3-羧酸 CAS No. 197142-36-2](/img/structure/B57180.png)
(1S,3S,5S)-2-(叔丁氧羰基)-2-氮杂双环[3.1.0]己烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
科学研究应用
Chemistry
In chemistry, (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its bicyclic structure can be utilized to design novel drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In industry, (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be used in the production of advanced materials. Its incorporation into polymeric structures can enhance the properties of materials, such as their mechanical strength, thermal stability, and chemical resistance.
作用机制
Target of Action
The compound, also known as (1S,3S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is a derivative of the tert-butyl carbamate (N-Boc) protecting group . The primary target of this compound is the N-Boc protecting group itself .
Mode of Action
The compound interacts with its target, the N-Boc protecting group, through a process called deprotection . This process involves the removal of the N-Boc protecting group from the compound, which is achieved using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions .
Biochemical Pathways
The deprotection process affects the biochemical pathway involving the synthesis of tertiary butyl esters . The removal of the N-Boc protecting group allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Pharmacokinetics
The solvent-free conditions used in the deprotection process suggest that the compound may have high bioavailability due to the absence of solvents that could potentially interfere with absorption .
Result of Action
The result of the compound’s action is the production of a wide variety of N-Boc derivatives in the form of hydrochloride salts . These derivatives are obtained in quantitative yields, indicating the efficiency of the deprotection process .
Action Environment
The action of the compound is influenced by environmental factors such as the presence of hydrogen chloride gas and the absence of solvents . The use of solvent-free conditions enhances the compound’s action, as it shows high tolerance towards acid-sensitive functional groups and provides expanded functional group orthogonality .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings.
化学反应分析
Types of Reactions
(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
相似化合物的比较
Similar Compounds
Similar compounds to (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid include other bicyclic amino acids and their derivatives. Examples include:
- (1R,3R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Uniqueness
The uniqueness of (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
197142-36-2 |
|---|---|
分子式 |
C11H16NO4- |
分子量 |
226.25 g/mol |
IUPAC 名称 |
(1S,3S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8-/m0/s1 |
InChI 键 |
VXIIZQXOIDYWBS-FXQIFTODSA-M |
SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@H]1C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Pictograms |
Irritant |
同义词 |
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


